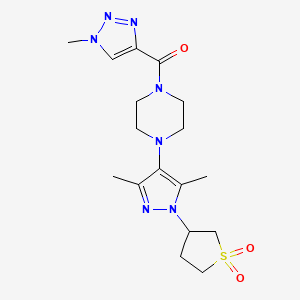
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H25N7O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research conducted by Shim et al. (2002) delves into the molecular interactions of related compounds, focusing on the antagonist activity at the CB1 cannabinoid receptor. This study highlights the importance of conformational analysis and the development of pharmacophore models to understand how such compounds interact with receptors. The findings contribute to a deeper understanding of the steric and electrostatic demands for receptor binding, which is crucial for designing drugs with specific receptor affinities (Shim et al., 2002).
Synthesis and Structural Analysis
Efforts to synthesize novel derivatives and understand their structural properties are evident in the work by Hote and Lokhande (2014), who developed a series of pyrazole derivatives. Their research not only provides new synthetic pathways but also uses spectroscopic methods to confirm the structures of these novel compounds. Such studies are fundamental for expanding the chemical space of compounds with potential biological activities (Hote & Lokhande, 2014).
Pharmacological Activities
Exploring the pharmacological potential of similar compounds, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized and evaluated a series of pyrazole derivatives for their antimicrobial and anticancer activities. Their findings underscore the potential of these compounds as leads for the development of new therapeutic agents. The evaluation against various cancer cell lines and microbial strains provides initial insights into the broad-spectrum activity of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial and Antifungal Agents
The synthesis and characterization of pyrazole and isoxazole derivatives by Sanjeeva, Reddy, and Venkata (2022) further contribute to the understanding of the compound's potential. Their research, focusing on antibacterial and antifungal activities, highlights the importance of structural modifications to enhance biological effectiveness. This work underlines the versatility of pyrazole derivatives in combating various microbial pathogens (Sanjeeva, Reddy, & Venkata, 2022).
Mecanismo De Acción
Target of action
The compound contains an indole nucleus , a 1,2,3-triazole moiety , and a piperazine ring. These structures are found in many bioactive compounds and can interact with a variety of biological targets. For example, indole derivatives have been found to bind with high affinity to multiple receptors , and the nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes .
Biochemical pathways
The compound could potentially affect a variety of biochemical pathways due to the versatility of the indole and triazole structures . The specific pathways affected would depend on the compound’s targets and mode of action.
Propiedades
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O3S/c1-12-16(13(2)24(19-12)14-4-9-28(26,27)11-14)22-5-7-23(8-6-22)17(25)15-10-21(3)20-18-15/h10,14H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJQKJHGQTIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CN(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
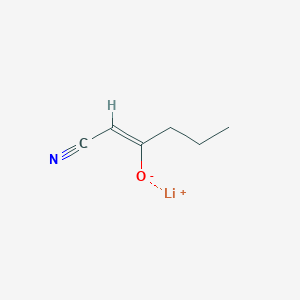
![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2944407.png)

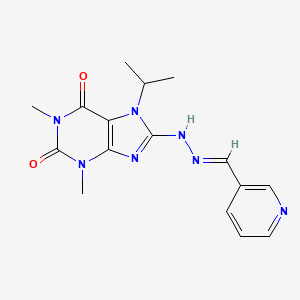
![8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2944412.png)
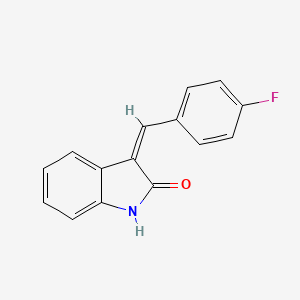
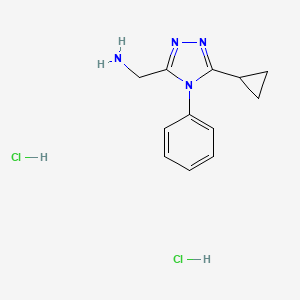
![2-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2944416.png)
![4-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2944417.png)
![Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2944418.png)

![N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2944420.png)


